molecular formula C8H5BrN2O2 B1524596 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid CAS No. 1190319-56-2

6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B1524596
CAS No.: 1190319-56-2
M. Wt: 241.04 g/mol
InChI Key: NYZCINUJMZSSTC-UHFFFAOYSA-N
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Description

6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H5BrN2O2 . It is a solid substance and should be stored in a dry place at a temperature between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5BrN2O2/c9-4-1-6-5(10-3-4)2-7(11-6)8(12)13/h1-3,11H,(H,12,13) . This code provides a specific textual representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 241.04 .

Scientific Research Applications

Antioxidant and Anticholinergic Activities

The synthesis of biologically active natural bromophenols, including derivatives of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, has been explored for their antioxidant and anticholinergic activities. These compounds have demonstrated powerful antioxidant activities when compared to standard antioxidants, such as α-tocopherol and butylated hydroxytoluene (BHT), and showed inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, suggesting potential for treating neurodegenerative diseases (Rezai et al., 2018).

Antitumor Activity

A series of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolates, which share structural motifs with this compound, were synthesized and evaluated for their antitumor activity. These compounds selectively inhibit purine biosynthesis and show potent in vitro and in vivo antitumor activities due to selective transport by folate receptors and the proton-coupled folate transporter, offering insights into the design of cancer therapeutics (Wang et al., 2010).

Ligand Synthesis for Metal Complexes

Research into uranyl complexes with pyridine-2,6-dicarboxylato ligand, related to the structural framework of this compound, has led to the discovery of new dinuclear species with unique bridging ions. This work contributes to the understanding of coordination chemistry and the design of complexes with specific magnetic and structural properties (Masci & Thuéry, 2005).

Tumor-targeting Agents

Another study focused on 6-substituted straight side chain pyrrolo[2,3-d]pyrimidines for targeted antitumor agents. These compounds exhibit selective cellular uptake via folate receptors and inhibit de novo purine nucleotide biosynthesis, showcasing the potential for tumor-selective drug delivery systems (Wang et al., 2013).

Analytical Chemistry Applications

In analytical chemistry, derivatives of this compound have been explored for the separation and determination of inorganic anions on porous graphitic carbon using evaporative light scattering detection. This research demonstrates the utility of carboxylic acids as electronic competitors in chromatographic separations, contributing to the development of advanced analytical methodologies (Elfakir et al., 1998).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Properties

IUPAC Name

6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-4-1-6-7(11-2-4)5(3-10-6)8(12)13/h1-3,10H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZCINUJMZSSTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696654
Record name 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190319-56-2
Record name 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
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